4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one
Description
Properties
IUPAC Name |
2-hydroxy-8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)10-8(12)5-9(11)13/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFJXXJFXMJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295447 | |
| Record name | 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-10-2 | |
| Record name | NSC102020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one
General Synthetic Strategy
The synthesis of 4-hydroxy-substituted pyrido[1,2-a]pyrimidin-2-one derivatives typically involves the condensation of appropriately substituted aminopyridines with β-ketoesters or lactones, followed by cyclization and functional group modifications. The 8-methyl substitution is introduced via methylated precursors or methylation steps during synthesis.
Specific Synthetic Routes
Condensation of 2-Amino-3-hydroxypyridine with 2-Acetylbutyrolactone
A well-documented method for preparing 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a close analog to this compound, involves the reaction of 2-amino-3-hydroxypyridine with a slight excess of 2-acetylbutyrolactone in toluene, catalyzed by phosphoryl chloride. This reaction proceeds via initial condensation followed by cyclization to form the fused pyrido[1,2-a]pyrimidinone ring system.
The reaction is typically carried out at elevated temperatures (~90°C) with stirring for several hours. After completion, the reaction mixture is cooled, and the product is crystallized by adding alcohols such as 2-propanol or propylene glycol monomethyl ether (PGMME), followed by reflux and slow cooling to induce crystallization. The crystals are then collected, washed with chlorobenzene, and dried under vacuum.
This process yields crystalline 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with high purity (>97%) and low residual impurities (<0.3% 2-acetylbutyrolactone), which is critical for pharmaceutical applications (e.g., intermediates for paliperidone synthesis).
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| a) | 2-Amino-3-hydroxypyridine + 2-acetylbutyrolactone, phosphoryl chloride, toluene, 90°C | Condensation and cyclization | Slight excess of lactone used |
| b) | Cooling to ~80°C, addition of 2-propanol or PGMME, reflux, slow cooling | Crystallization | Improves purity and yield |
| c) | Filtration, washing with chlorobenzene, drying in vacuo | Isolation and purification | Activated carbon and filter aids can be added to enhance purity |
Base-Mediated Synthesis Using Potassium Carbonate
An alternative approach involves base-mediated cyclization using potassium carbonate (K2CO3) as a base to facilitate the formation of hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. In one study, hydroxy-substituted derivatives were prepared by reacting appropriate precursors under basic conditions, followed by filtration and purification steps involving acetonitrile evaporation to isolate the pure compound in yields ranging from 55% to 70%.
Spectral and Analytical Characterization
The synthesized compounds are characterized by multiple spectroscopic techniques to confirm structure and purity:
- Infrared (IR) Spectroscopy: Key absorption bands include carbonyl (C=O) stretching around 1667 cm⁻¹ and C=N stretching near 1631 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR signals correspond to aromatic and methyl protons, with characteristic chemical shifts confirming the substitution pattern.
- Melting Point Determination: Provides physical confirmation of compound purity and identity.
- Elemental Analysis: Confirms the elemental composition consistent with the proposed molecular formula.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity Notes | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Condensation with 2-acetylbutyrolactone | 2-Amino-3-hydroxypyridine, 2-acetylbutyrolactone | Phosphoryl chloride, 2-propanol or PGMME | 90°C, reflux for crystallization | >70% (crystalline) | >97% purity, low residual lactone | High purity, scalable, suitable for pharma | Requires careful control of impurities |
| Base-mediated cyclization | Appropriate aminopyridine derivatives | K2CO3, acetonitrile | Ambient to reflux | 55-70% | Moderate purity | Simpler reagents, moderate yield | Lower purity, requires further purification |
Research Findings and Applications
- The preparation of hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivatives has been linked to significant biological activities, including anti-inflammatory properties.
- Optimization of crystallization steps and purification methods directly impacts the quality of the final product, which is crucial for pharmaceutical intermediates such as paliperidone.
- The use of activated carbon and filter aids during work-up enhances removal of impurities, improving the final compound's suitability for therapeutic use.
Chemical Reactions Analysis
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- undergoes various chemical reactions, including alkylation, halogenation, and electrophilic substitution. Alkylation typically occurs at the oxygen atom, while electrophilic substitution mainly takes place at position 8 of the molecule . Common reagents used in these reactions include alkyl halides, epichlorohydrin, and chloroacetonitrile . The major products formed from these reactions are 2-alkoxy derivatives and various halogenated pyridopyrimidines .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities . The compound’s diverse biological activities make it a valuable candidate for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- involves the inhibition of dihydrofolate reductase (DHFR) with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA and leading to the death of cancer cells . The compound’s molecular targets and pathways are primarily related to its interaction with DHFR and other enzymes involved in nucleotide synthesis.
Comparison with Similar Compounds
Structural and Regioisomeric Differences
Pyrido[1,2-a]pyrimidin-2-ones and -4-ones are regioisomers differing in the position of the carbonyl group. Key distinctions include:
- Synthetic Accessibility: 4-Oxo derivatives (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) are more readily synthesized via cyclization of 2-aminopyridines with dialkyl ethlenedicarboxylates, often yielding >90% regioselectivity for the 4-oxo isomer . In contrast, 2-oxo derivatives require specialized methods, such as acylation of lithium amide bases with alkynoates, to achieve high regioselectivity (~95% for 2-oxo) .
- Physicochemical Properties: The 2-oxo scaffold’s zwitterionic nature increases aqueous solubility compared to 4-oxo derivatives. For example, 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one is expected to exhibit superior solubility over non-hydroxylated or 4-oxo analogues like 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Substituent Effects on Properties and Bioactivity
Table 1: Comparison of Key Derivatives
Notes:
Biological Activity
4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity , including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 176.19 g/mol |
| CAS Number | 17326-20-4 |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties . A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound showed an IC50 value of approximately 0.09 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has been reported to inhibit several key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. The inhibition of DHFR by this compound can lead to reduced proliferation of cancer cells .
- Acetylcholinesterase (AChE) : The compound also shows potential as an AChE inhibitor, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's .
The mechanism by which this compound exerts its biological effects is thought to involve the following pathways:
- Inhibition of Key Enzymes : By inhibiting enzymes like DHFR and AChE, the compound disrupts critical metabolic pathways in cancer and neurodegenerative diseases.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose demonstrating a more pronounced effect on tumor growth inhibition .
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function in animal models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one and its derivatives?
The compound is synthesized via cyclization reactions between 2-aminopyridines and α-keto esters in polyphosphoric acid (PPA) at 100°C, followed by neutralization and recrystallization . Alternative routes include thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, though halogenation at position 6 may lead to unexpected byproducts (e.g., 1,8-naphthyridin-4-ones) .
Q. How can researchers characterize the structural purity of this compound?
Use and NMR to confirm substituent positions and detect impurities. For example, hydroxyl and methyl groups in the pyridopyrimidinone core produce distinct NMR signals. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for assessing purity, especially when identifying byproducts from halogenation reactions .
Q. What experimental conditions affect the stability of this compound during storage?
Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation of the hydroxyl group. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How do substituent positions (e.g., methyl at C8, hydroxyl at C4) influence the reactivity of pyrido[1,2-a]pyrimidinone derivatives?
The methyl group at C8 enhances steric hindrance, limiting electrophilic substitution at adjacent positions. The hydroxyl group at C4 participates in tautomerism, affecting hydrogen-bonding interactions in biological targets. Halogenation at C3 proceeds smoothly with N-halosuccinimides, while C6 halogenation generates competing pathways due to N-(2-pyridyl)iminoketene intermediates .
Q. What strategies resolve contradictions in spectral data for structurally similar impurities?
For example, if mass spectrometry identifies a molecular ion matching the target compound but NMR reveals unexpected signals, employ 2D NMR (e.g., - HSQC) to differentiate regioisomers. Cross-reference with synthetic protocols: halogenation at C6 may produce 1,8-naphthyridin-4-ones as byproducts, which have distinct chemical shifts .
Q. How can researchers optimize synthetic yields when unexpected byproducts dominate?
Modify reaction conditions to suppress competing pathways. For halogenation, lower temperatures (0–5°C) and controlled stoichiometry of N-halosuccinimides minimize byproduct formation. Alternatively, use directing groups (e.g., methoxy) to steer reactivity toward desired positions .
Q. What methodologies are effective for studying the oxidative stability of the hydroxyl group in this compound?
Conduct forced degradation studies with hydrogen peroxide or UV light. Monitor oxidation products (e.g., ketones) via LC-MS. Antioxidants like ascorbic acid can be added to reaction mixtures to evaluate protective effects .
Q. How can impurity profiling enhance the reproducibility of pharmacological studies on this compound?
Use reference standards (e.g., EP-grade impurities) to calibrate HPLC or UPLC methods. Quantify impurities like unreacted α-keto esters or decarboxylation byproducts, which may interfere with biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
